Diethyl [(diethylamino)ethynyl]phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl [(diethylamino)ethynyl]phosphonate is an organophosphorus compound with a unique structure that includes a phosphonate group and an ethynyl group attached to a diethylamino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [(diethylamino)ethynyl]phosphonate typically involves the reaction of diethyl phosphite with a suitable ethynylamine derivative. One common method is the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with an alkyl halide to form the desired phosphonate compound . Another approach involves the use of palladium-catalyzed cross-coupling reactions, which can efficiently form the C-P bond under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of microwave irradiation and other advanced techniques can also enhance reaction efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Diethyl [(diethylamino)ethynyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: Nucleophilic substitution reactions can replace the ethynyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve moderate temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions include various phosphonic acid derivatives, phosphine oxides, and substituted phosphonates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Diethyl [(diethylamino)ethynyl]phosphonate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of diethyl [(diethylamino)ethynyl]phosphonate involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of enzymes that utilize phosphate groups, thereby affecting metabolic pathways and cellular processes . Its unique structure allows it to bind to specific active sites on target proteins, leading to changes in their activity and function .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to diethyl [(diethylamino)ethynyl]phosphonate include:
Diethyl phosphonate: A simpler phosphonate ester with similar reactivity but lacking the ethynyl and diethylamino groups.
Diethyl ethylphosphonate: Another phosphonate ester with an ethyl group instead of the ethynyl group.
Diethyl [(methylamino)ethynyl]phosphonate: A related compound with a methylamino group instead of the diethylamino group.
Uniqueness
This compound is unique due to its combination of the ethynyl and diethylamino groups, which confer specific reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications, offering advantages over simpler phosphonate esters in terms of versatility and functionality .
Properties
CAS No. |
5074-75-9 |
---|---|
Molecular Formula |
C10H20NO3P |
Molecular Weight |
233.24 g/mol |
IUPAC Name |
2-diethoxyphosphoryl-N,N-diethylethynamine |
InChI |
InChI=1S/C10H20NO3P/c1-5-11(6-2)9-10-15(12,13-7-3)14-8-4/h5-8H2,1-4H3 |
InChI Key |
STFKQNUBRQLCBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C#CP(=O)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.